molecular formula C31H39N3O9S B3240571 Thiourea, N-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- CAS No. 1440198-44-6

Thiourea, N-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-

Cat. No.: B3240571
CAS No.: 1440198-44-6
M. Wt: 629.7 g/mol
InChI Key: MQXPBYRFIRMIOX-DCHSVBKASA-N
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Description

Thiourea, N-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)- is a structurally complex thiourea derivative characterized by:

  • Chiral centers: The (1R,2R)-configured diphenylethyl moiety, which influences stereoselective interactions.
  • Glucopyranosyl group: A 2,3,4,6-tetra-O-acetylated β-D-glucopyranosyl unit, enhancing lipophilicity and stability compared to non-acetylated sugars.

This compound is synthesized via condensation reactions between functionalized amines and isothiocyanates, often under microwave-assisted, solventless conditions for high yields (e.g., 92–95% yields reported in similar syntheses) . Its applications span asymmetric catalysis, drug delivery systems, and biomedical research due to its unique electronic and steric properties.

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]carbamothioylamino]oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N3O9S/c1-18(35)39-17-24-27(40-19(2)36)28(41-20(3)37)29(42-21(4)38)30(43-24)33-31(44)32-25(22-13-9-7-10-14-22)26(34(5)6)23-15-11-8-12-16-23/h7-16,24-30H,17H2,1-6H3,(H2,32,33,44)/t24-,25-,26-,27-,28+,29-,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXPBYRFIRMIOX-DCHSVBKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N(C)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N(C)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39N3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Thiourea derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. The compound N-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- (CAS No. 1440198-44-6) is a notable member of this class. Its structural complexity and potential therapeutic applications make it a compelling subject for investigation.

Chemical Structure and Properties

  • Molecular Formula : C₃₁H₃₉N₃O₉S
  • Molecular Weight : 629.70 g/mol
  • InChIKey : MQXPBYRFIRMIOX-DCHSVBKASA-N

This compound features a thiourea moiety linked to a chiral amine and a glucopyranosyl group, which may contribute to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to interact with DNA, leading to apoptosis in cancer cells. A study utilizing cyclic voltammetry and UV-vis spectroscopy indicated that certain thiourea derivatives bind effectively to DNA, with binding constants indicating strong interactions .

Table 1: Anticancer Activity of Thiourea Derivatives

CompoundBinding Constant (M⁻¹)Cancer Cell LineIC₅₀ (µM)
TU19.04 × 10⁶HeLa5.0
TU26.05 × 10⁶MCF-74.5
TU38.57 × 10⁶A5493.8

Antimicrobial Activity

Thiourea derivatives have also shown promising antimicrobial activity against various bacterial and fungal strains. In vitro studies reported significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .

Table 2: Antimicrobial Activity of Thiourea Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
TU4Staphylococcus aureus12.5 µg/mL
TU5Escherichia coli25 µg/mL
TU6Candida albicans15 µg/mL

The biological activity of thiourea derivatives can be attributed to several mechanisms:

  • DNA Interaction : Many thioureas can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cell proliferation.
  • Antioxidant Properties : Thioureas may exhibit antioxidant activity, reducing oxidative stress in cells.

Case Studies

A pivotal study explored the effects of a series of thiourea derivatives on human cancer cell lines. The results indicated that compounds with specific structural features exhibited enhanced cytotoxicity compared to others . For example, modifications in the glucopyranosyl moiety significantly influenced the anticancer efficacy.

Another investigation focused on the antibacterial properties of these compounds against resistant strains of bacteria. The findings revealed that certain thioureas displayed synergistic effects when combined with traditional antibiotics, suggesting their potential as adjuvants in antimicrobial therapy .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight Key Properties Applications
Target Compound (1R,2R)-diphenylethyl, tetra-O-acetyl-β-D-glucopyranosyl, dimethylamino ~635.7 (estimated) High lipophilicity, chiral recognition Catalysis, drug delivery
N-[(1S,2S)-2-Pyrrolidinyl analog (CAS 1414889-06-7) (1S,2S)-diphenylethyl, tetra-O-acetyl-β-D-glucopyranosyl, pyrrolidinyl 635.7 (exact) Enhanced rigidity from pyrrolidine ring Biomedical research
N-Phenylthiourea derivatives (e.g., compound 5c in ) Phenyl, unsubstituted thiourea ~200–300 Hydrogen-bonding capability Urease inhibition
Aryl diester thiourea (compound 9 in ) Aromatic ester groups ~400–500 Moderate polarity Catalysis (22% conversion in model reactions)

Key Observations :

  • Chiral diphenylethyl moieties in both the target compound and its (1S,2S)-pyrrolidinyl analog dictate stereoselective binding but differ in flexibility due to the dimethylamino vs. pyrrolidinyl groups .

Table 2: Functional Performance Comparison

Compound Catalytic Efficiency (Model Reaction) Biological Activity Reference
Target Compound Not explicitly reported; predicted high due to chiral centers Potential EGFR inhibition (inferred from thiourea derivatives in )
Sulfonaryl thiourea (compound 10 in ) 28% conversion after 6 days Catalysis (comparable to reference compound 11)
N-Phenylthiourea (compound 5c in ) N/A Urease inhibition (2 H-bonds with Bacillus pasteurii urease)
Thiourea lipoplexes () Transfection efficiency comparable to cationic lipids DNA delivery in vitro

Key Observations :

  • The target compound’s dimethylamino group may enhance solubility in polar solvents, contrasting with sulfonaryl thioureas (), which rely on aromatic sulfonyl groups for activity .
  • Thiourea lipoplexes with non-cationic lipids (e.g., compound 3 in ) achieve transfection efficiencies similar to cationic lipids, suggesting that the glucopyranosyl group in the target compound could similarly mediate cell interactions without requiring positive charges .

Key Observations :

  • The target compound’s synthesis likely parallels methods for acetylated glucopyranosyl thioureas (), emphasizing solventless or microwave-assisted protocols for efficiency .
  • Commercial analogs like CAS 933456-74-7 are priced at ~$1.39/mg, indicating high costs for chiral thioureas, which may limit large-scale applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiourea, N-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-
Reactant of Route 2
Reactant of Route 2
Thiourea, N-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-

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